D3R/MOR antagonist 1
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Overview
Description
Preparation Methods
The synthesis of D3R/MOR antagonist 1 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the combination of a primary pharmacophore with a secondary pharmacophore to generate compounds with high affinity for dopamine D3 receptors and mu-opioid receptors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
D3R/MOR antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s pharmacological properties.
Scientific Research Applications
D3R/MOR antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used in the study of receptor-ligand interactions and the development of new pharmacological agents.
Biology: The compound is utilized in research on neurotransmitter systems and their role in various physiological processes.
Industry: It is used in the development of safer analgesics and treatments for opioid misuse.
Mechanism of Action
D3R/MOR antagonist 1 exerts its effects by binding to dopamine D3 receptors and mu-opioid receptors. The compound’s dual antagonistic activity at these receptors leads to analgesic effects through partial agonism at mu-opioid receptors and a reduction in opioid misuse liability through antagonism at dopamine D3 receptors . The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor signaling pathways .
Comparison with Similar Compounds
D3R/MOR antagonist 1 is unique due to its dual antagonistic activity at both dopamine D3 receptors and mu-opioid receptors. Similar compounds include:
R-VK4-116: A highly selective dopamine D3 receptor antagonist.
R-VK4-40: Another selective dopamine D3 receptor antagonist with potential therapeutic applications.
Compound 46, 84, and 121: These compounds also exhibit dual activity at dopamine D3 receptors and mu-opioid receptors, with potential analgesic effects and reduced opioid misuse liability.
This compound stands out due to its balanced activity at both receptor types, making it a promising candidate for the development of safer analgesics and treatments for substance use disorders.
Properties
Molecular Formula |
C22H27Cl2N3O |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-4-[2-(4-pyridin-2-yloxan-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C22H27Cl2N3O/c23-18-4-3-5-19(21(18)24)27-14-12-26(13-15-27)11-7-22(8-16-28-17-9-22)20-6-1-2-10-25-20/h1-6,10H,7-9,11-17H2 |
InChI Key |
CNKXCQYEDYCLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
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